Ethyl Benzoylformate-d5 CAS 1025892-26-5 chemical properties
Ethyl Benzoylformate-d5 CAS 1025892-26-5 chemical properties
CAS: 1025892-26-5 Role: Stable Isotope-Labeled Internal Standard (SIL-IS) Domain: Forensic Toxicology, Metabolic Profiling, and Pharmaceutical Analysis
Executive Summary
Ethyl Benzoylformate-d5 (EBF-d5) is the stable, pentadeuterated analog of ethyl benzoylformate. It serves as a critical Internal Standard (IS) in the quantitative analysis of styrene and ethylbenzene metabolites. Its primary utility lies in correcting for matrix effects, extraction inefficiencies, and ionization variability during Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.[1]
Unlike structural analogs, EBF-d5 exhibits chromatographic behavior nearly identical to the target analyte while providing a distinct mass shift (+5 Da), enabling precise quantification in complex biological matrices (urine, plasma) without spectral crosstalk.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The deuteration is located on the phenyl ring, ensuring isotopic stability even if the ester bond is subjected to hydrolysis or transesterification.
| Property | Data |
| Chemical Name | Ethyl 2-oxo-2-(phenyl-d5)acetate |
| Synonyms | Ethyl Phenylglyoxylate-d5; Phenylglyoxylic acid ethyl ester-d5 |
| CAS Number | 1025892-26-5 |
| Molecular Formula | C₁₀H₅D₅O₃ |
| Molecular Weight | 183.22 g/mol (Unlabeled: 178.18 g/mol ) |
| Appearance | Light yellow, viscous oil |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Low water solubility |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Stability | Moisture sensitive (hydrolyzes to acid); Photosensitive |
Structural Visualization
The following diagram illustrates the specific deuteration sites on the aromatic ring, contrasting them with the labile ester functionality.
Figure 1: Structural schematic highlighting the stable d5-phenyl core versus the hydrolytically active ethyl ester tail.
Technical Application: The "Why" and "How"
The Necessity of Deuteration
In quantitative bioanalysis, particularly for biomarkers of exposure like ethylbenzene metabolites, matrix effects (ion suppression/enhancement) can severely compromise accuracy.
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Co-Elution: EBF-d5 co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.
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Mass Shift (+5 Da): The mass difference is sufficient to avoid isotopic overlap with the natural M+1 or M+2 isotopes of the unlabeled analyte, ensuring signal specificity.
Metabolic Context
Ethyl benzoylformate is a metabolic intermediate. Understanding its position in the pathway is crucial for interpreting analytical results.
Figure 2: Metabolic pathway placing Ethyl Benzoylformate within the degradation cascade of Ethylbenzene and Styrene.
Experimental Protocols
Preparation of Stock Solutions (Self-Validating Protocol)
Objective: Create a stable primary stock solution while preventing ester hydrolysis.
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Solvent Selection: Use anhydrous Acetonitrile (ACN) or Methanol (MeOH) . Avoid water or protic solvents with acidic/basic impurities.
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Weighing: Weigh ~1.0 mg of EBF-d5 into a silanized amber glass vial (to prevent adsorption and photodegradation).
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Dissolution: Dissolve to a concentration of 1.0 mg/mL.
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Validation Step:
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Inject the stock immediately into LC-MS to verify the absence of the hydrolysis product (Phenylglyoxylic acid-d5).
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Acceptance Criteria: Peak area of acid metabolite < 2% of parent ester.
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Storage: Store at -20°C. Stability is typically >12 months if kept dry.
LC-MS/MS Method Development
The following transitions rely on the stability of the benzoyl cation.
Ionization Mode: Positive Electrospray Ionization (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| EBF (Unlabeled) | 179.1 [M+H]⁺ | 105.0 | 15-20 | Loss of Ethyl Formate (Benzoyl cation formation) |
| EBF (Unlabeled) | 179.1 [M+H]⁺ | 77.0 | 30-35 | Phenyl cation formation |
| EBF-d5 (IS) | 184.1 [M+H]⁺ | 110.0 | 15-20 | Benzoyl-d5 cation (Quantifier) |
| EBF-d5 (IS) | 184.1 [M+H]⁺ | 82.0 | 30-35 | Phenyl-d5 cation (Qualifier) |
Note: The mass shift of +5 is maintained in the fragment ions (105 → 110 and 77 → 82), confirming the deuterium is on the ring.
Analytical Workflow Diagram
Figure 3: Standardized workflow for extraction and quantification using EBF-d5.
Handling & Stability Guide
Critical Hazards
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Hydrolysis: The ester bond is susceptible to enzymatic (esterases in plasma) and chemical hydrolysis.
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Mitigation: Add esterase inhibitors (e.g., NaF, PMSF) to plasma samples immediately upon collection if measuring the ester form.
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Photolysis: As a derivative of a photoinitiator, EBF-d5 can degrade under UV light.
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Mitigation: Perform all extractions under yellow light or in amber glassware.
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Storage Conditions
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Temperature: -20°C for long-term storage.
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.
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Container: Amber glass with PTFE-lined caps.
References
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LGC Standards. (n.d.). Ethyl Benzoylformate-d5 Product Sheet. Retrieved from
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PubChem. (2025).[2] Ethyl benzoylformate (Compound Summary). National Library of Medicine. Retrieved from
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Hu, S., et al. (1998).[3] Photochemically Active Polymers Containing Pendant Ethyl Phenylglyoxylate. Macromolecules, 31(2), 322–327.[3] (Context for photostability).
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Protocol grounding for IS usage). Retrieved from
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Santa Cruz Biotechnology. (n.d.). Ethyl Benzoylformate Properties and Safety. Retrieved from
